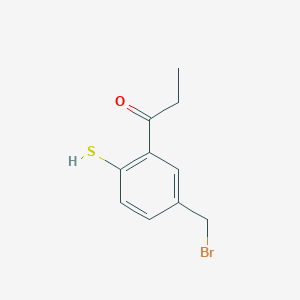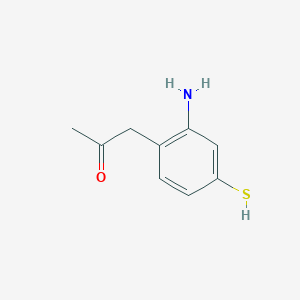
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, a methylamino group, and an octenoate moiety, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylamino-6-octenoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Stereoselective Synthesis: The stereochemistry at the 2S,3R positions is controlled using chiral catalysts or reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with chiral centers in biological molecules, influencing its efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3R,6E)-2-[(acetyloxy)methyl]-2-acetamido-3-hydroxy-14-oxoicos-6-enoate
- (2S,3R,6E)-3-hydroxy-N,4-dimethyl-2-(methylamino)oct-6-enamide
- Methyl (2S,3R,6E)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-2-({[(tert-butyldimethylsilyl)oxy]carbonyl}amino)-5-oxonon-6-enoate
Uniqueness
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
methyl (E,2S,3R)-3-hydroxy-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)9(11-2)10(13)14-3/h4-5,8-9,11-12H,6-7H2,1-3H3/b5-4+/t8-,9+/m1/s1 |
Clave InChI |
JIKJZFSXXZWSAA-VJIGKBMESA-N |
SMILES isomérico |
C/C=C/CC[C@H]([C@@H](C(=O)OC)NC)O |
SMILES canónico |
CC=CCCC(C(C(=O)OC)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)





![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)


